N-(2,5-dimethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring a central imidazole ring linked to a thioacetamide group. The structure includes a 2,5-dimethoxyphenyl moiety attached to the acetamide nitrogen and a 4-ethoxyphenyl group on the imidazole ring.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-4-28-16-7-5-15(6-8-16)24-12-11-22-21(24)29-14-20(25)23-18-13-17(26-2)9-10-19(18)27-3/h5-13H,4,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIMMCKGCJRFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described by its chemical formula . It features:
- A dimethoxyphenyl group, which enhances lipophilicity and may influence receptor interactions.
- An imidazole ring , known for its role in various biochemical processes.
- A thioacetamide linkage , which can affect the compound's reactivity and interaction with biological targets.
Receptor Interactions
The biological activity of N-(2,5-dimethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is primarily mediated through its interactions with various receptors:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at specific GPCRs, influencing intracellular signaling pathways such as calcium ion mobilization and cyclic AMP production .
Anticancer Activity
Recent studies have indicated that similar compounds exhibit notable anticancer properties. For instance, derivatives containing thioacetamide groups have shown significant cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds range significantly, indicating varying potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 (liver cancer) | 1.18 ± 0.14 |
| Compound B | MCF7 (breast cancer) | 0.67 |
| Compound C | SW1116 (colon cancer) | 0.80 |
These findings suggest that this compound may possess similar or enhanced anticancer properties due to its structural features.
In Vivo Studies
Research on similar compounds has demonstrated their efficacy in vivo. For instance, a study involving a related thioacetamide derivative showed significant tumor reduction in animal models of cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest in malignant cells.
Case Studies
A clinical case involving a structurally similar compound highlighted acute toxicity but also revealed potential therapeutic benefits when administered at controlled doses. The patient exhibited symptoms such as tachycardia and hypertension but improved significantly after treatment with supportive care and benzodiazepines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cytotoxic Activity: Imidazole-Thioacetamide Derivatives
Compounds sharing the imidazole-thioacetamide scaffold, such as N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives, exhibit notable cytotoxicity. For example:
- Against C6 glioblastoma and HepG2 liver cancer cell lines, these derivatives showed IC₅₀ values averaging 15.67 µg/mL , attributed to antiproliferative effects via apoptosis induction .
- Substitution patterns significantly influence activity: 4-nitrophenyl groups enhance cytotoxicity compared to p-tolyl analogs .
Key Structural Differences :
- The target compound replaces the benzothiazole ring in these analogs with a 2,5-dimethoxyphenyl group, which may alter membrane permeability or target binding.
Antimicrobial and Anticancer Benzimidazole Analogs
3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) demonstrates dual antimicrobial and anticancer activity. Structural requirements for efficacy include:
Comparison :
- The target compound’s methoxy and ethoxy groups may reduce redox reactivity compared to nitro-substituted analogs but improve metabolic stability.
Elastase Inhibition: Sulfonamide and Halogen-Substituted Analogs
Compounds like N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Compound 2) and N-(2-chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide (Compound 7) inhibit elastase with IC₅₀ values in the micromolar range .
Structural Insights :
- Chlorine and sulfamoyl groups enhance enzyme binding via hydrophobic and hydrogen-bonding interactions.
- The target compound lacks these substituents but features ethoxy groups, which may confer selectivity for other serine proteases.
Patent-Based Acetamide Derivatives
The European Patent Application (EP3348550A1) highlights N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide and related compounds, emphasizing:
Comparison with Target Compound :
- The target compound uses a thioether linkage (vs. CH₂), which may increase conformational flexibility.
- Ethoxy substituents in place of halogens or CF₃ could reduce metabolic degradation but may lower target affinity.
Data Tables
Table 1: Cytotoxic Activities of Selected Imidazole Derivatives
Table 2: Enzyme Inhibition Profiles
| Compound | Target Enzyme | IC₅₀/Activity | Reference |
|---|---|---|---|
| Compound 2 (Elastase inhibitor) | Human elastase | ~10 µM | |
| Target Compound | Not tested | Hypothetical | — |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
